(+/-)-HIP-A

Übersicht

Beschreibung

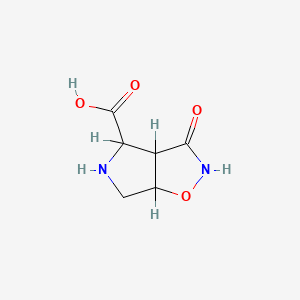

(+/-)-HIP-A: is a complex organic compound belonging to the class of heterocyclic compounds. It features a unique structure with a fused pyrrolo and isoxazole ring system, making it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-HIP-A typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of α,β-acetylenic oximes under moderate reaction conditions using AuCl3 as a catalyst . Another approach includes the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and reduce the environmental impact of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(+/-)-HIP-A undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Data Integration in Multi-Omics Studies

One of the most significant applications of (+/-)-HIP-A is in the realm of multi-omics data integration. The Heterogeneity in Integration and Prediction (HIP) approach leverages algorithms that can analyze diverse biological data types (genomics, proteomics, etc.) to identify molecular signatures associated with specific subgroups in complex diseases. For instance, studies have applied this methodology to chronic obstructive pulmonary disease (COPD), revealing unique proteins and genes linked to sex differences in disease progression .

Table 1: Applications of this compound in Data Integration

Therapeutic Developments

This compound has also been explored for its therapeutic potential. In orthopedic medicine, it has been implicated in studies addressing conditions like adhesive capsulitis of the hip. Research indicates that interventions utilizing contrast injections can significantly improve joint mobility and reduce pain in patients suffering from this condition .

Case Study: Adhesive Capsulitis Treatment

In a clinical case series involving patients with adhesive capsulitis of the hip:

- Intervention : Contrast arthrography was used to expand the joint capsule.

- Outcomes : Patients experienced variable pain relief (up to 18 months) and significant improvements in range of motion .

Diagnostic Applications

The diagnostic capabilities of this compound have been evaluated through systematic reviews focusing on clinical tests for hip conditions. While many tests exhibit weak diagnostic properties, certain methodologies enhanced by HIP-derived techniques have shown improved accuracy in diagnosing hip-related ailments .

Table 2: Diagnostic Applications of this compound

Wirkmechanismus

The mechanism of action of (+/-)-HIP-A involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(+/-)-HIP-A is unique due to its specific ring structure and the presence of both pyrrolo and isoxazole rings. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Biologische Aktivität

Introduction

(+/-)-HIP-A (Hippuric Acid) is a compound that has garnered attention in various biological and pharmacological studies due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on cellular processes, and implications in health and disease.

Kinase Activity

One of the critical aspects of this compound's biological activity is its role as a kinase. It has been shown to activate the stringent response in bacteria by phosphorylating aminoacyl-tRNA synthetases, particularly GltX. This phosphorylation leads to an increase in the levels of (p)ppGpp, which is associated with bacterial persistence and antibiotic tolerance . The activation of this pathway is crucial for understanding how this compound influences bacterial survival under stress conditions.

Autophosphorylation

This compound exhibits autophosphorylation capabilities, which serve as a regulatory mechanism for its own activity. This self-regulation can modulate the kinase's function, impacting various downstream processes within the cell. Studies have indicated that this autophosphorylation may play a role in resuscitating persister cells, which are known for their tolerance to antibiotics .

Antimicrobial Activity

Research indicates that this compound can inhibit protein synthesis in bacteria, contributing to its antimicrobial properties. By targeting specific tRNA synthetases, it disrupts the translation process, leading to growth arrest and cell death in susceptible bacterial strains . This mechanism highlights its potential use as an antibiotic or adjuvant therapy in treating resistant infections.

Impact on Cellular Stress Responses

The activation of the stringent response by this compound also suggests that it may have broader implications in cellular stress responses. By modulating (p)ppGpp levels, it influences various cellular processes such as biofilm formation, virulence factor expression, and metabolic adaptation during nutrient deprivation . These effects are particularly relevant in the context of chronic infections where bacterial persistence poses significant treatment challenges.

Table 1: Summary of Research Findings on this compound

Case Study: Antibiotic Resistance

In a recent study examining antibiotic resistance mechanisms, researchers found that strains of Escherichia coli expressing increased levels of this compound showed enhanced survival rates under antibiotic treatment. This suggests that this compound not only contributes to resistance but may also be a target for novel therapeutic strategies aimed at overcoming bacterial persistence .

Eigenschaften

IUPAC Name |

3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4/c9-5-3-2(12-8-5)1-7-4(3)6(10)11/h2-4,7H,1H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSXFNHFIBCTDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(N1)C(=O)O)C(=O)NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.